ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate

Stereochemistry Coordination chemistry Lewis acid catalysis

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate (CAS 910035-64-2) is the (Z)-configured ethyl ester of 2-(2-oxoindolin-3-ylidene)acetic acid, a compound belonging to the 3-alkylidene-2-oxindole (methyleneindolinone) class. This class is recognized as a privileged scaffold in medicinal chemistry, serving as precursors to spirooxindole frameworks found in numerous bioactive molecules.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 910035-64-2
Cat. No. B3166299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate
CAS910035-64-2
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1C2=CC=CC=C2NC1=O
InChIInChI=1S/C12H11NO3/c1-2-16-11(14)7-9-8-5-3-4-6-10(8)13-12(9)15/h3-7H,2H2,1H3,(H,13,15)/b9-7-
InChIKeyDBCJWPPQXWNERC-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate (CAS 910035-64-2): A Z-Configured Oxindole-Derived Building Block for Spiroheterocycle Synthesis


Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate (CAS 910035-64-2) is the (Z)-configured ethyl ester of 2-(2-oxoindolin-3-ylidene)acetic acid, a compound belonging to the 3-alkylidene-2-oxindole (methyleneindolinone) class . This class is recognized as a privileged scaffold in medicinal chemistry, serving as precursors to spirooxindole frameworks found in numerous bioactive molecules [1]. The compound features an activated exocyclic α,β-unsaturated ester double bond conjugated with the oxindole carbonyl, enabling regioselective nucleophilic addition and cycloaddition chemistry [2]. It is commercially available at 98% standard purity with batch-specific analytical documentation including NMR, HPLC, and GC [3].

Why Generic Substitution Fails for Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate: Stereochemistry and Ester-Dependent Reactivity in Spiroannulation


2-(2-oxoindolin-3-ylidene)acetate esters cannot be treated as interchangeable building blocks. The (Z)-configured ethyl ester (CAS 910035-64-2) is stereochemically distinct from its (E)-isomer (CAS 67502-96-9), and the two configurations exhibit markedly different stability and reactivity profiles: the (Z)-isomer can function as a bidentate ligand via intramolecular hydrogen bonding between the oxindole N–H and the ester carbonyl, whereas the (E)-isomer cannot adopt this coordination mode [1]. Additionally, the ester alkyl group influences biological and synthetic outcomes; in a comparative anticancer evaluation of (E)-oxindolylidene acetate derivatives, the methyl ester demonstrated superior activity against NCI-H460 cancer cells compared to the ethyl and n-butyl esters, demonstrating that ester selection directly impacts pharmacological performance [2]. Substituting the ethyl ester with the methyl ester or the (E)-isomer without experimental validation risks altered stereochemical outcomes in cycloaddition reactions and divergent biological activity.

Quantitative Differentiation Evidence for Ethyl (Z)-2-(2-oxoindolin-3-ylidene)acetate (CAS 910035-64-2)


Z-Stereochemistry Enables Bidentate Ligand Coordination Absent in the E-Isomer

The (Z)-configuration of CAS 910035-64-2, confirmed by the IUPAC name ethyl (2Z)-2-(2-oxo-1H-indol-3-ylidene)acetate, allows the unsaturated dicarbonyl framework to act as a bidentate ligand through simultaneous coordination of both the oxindole C-2 carbonyl and the ester carbonyl oxygen atoms. In contrast, the (E)-isomer (CAS 67502-96-9) cannot adopt this chelating conformation [1]. This stereochemical distinction has practical consequences: (E)-2-oxoindolin-3-ylidene ketones can be quantitatively isomerized to their (Z)-isomers by AlCl3 at room temperature in CH2Cl2, with the bidentate coordination of the (Z)-configuration proposed as the thermodynamic driving force for isomerization [1]. For procurement, the (Z)-isomer represents the thermodynamically favored configuration for unsubstituted oxindole-3-ylidene acetates, as established by PMR and IR spectroscopic studies [2].

Stereochemistry Coordination chemistry Lewis acid catalysis

Ester Alkyl Group Modulates Anticancer Activity: Methyl Outperforms Ethyl in (E)-Oxindolylidene Acetate Series

In a systematic evaluation of (E)-oxindolylidene acetate derivatives against human cancer cell lines, the methyl ester variant demonstrated measurable superior activity compared to the ethyl ester and n-butyl ester. The activity order against NCI-H460 (non-small cell lung cancer) cells was reported as methyl > ethyl > n-butyl, establishing that the ester alkyl group is not a silent structural feature but a determinant of biological potency [1]. While this study examined the (E)-isomer series, the principle that ester substitution modulates pharmacological activity is directly transferable to the (Z)-series. This evidence underscores that CAS 910035-64-2 (ethyl ester) and its methyl ester analog cannot be considered interchangeable in biological screening contexts; the ethyl ester serves a distinct role where moderated activity or altered physicochemical properties (LogP = 1.72, higher lipophilicity than the methyl ester) are desired [2].

Anticancer Structure–activity relationship Ester substitution effect

Regioselective α-Addition of Aromatic Amines: Both Methyl and Ethyl Esters Show Identical Regiochemistry but the Ethyl Ester Offers Distinct Purification Characteristics

Both methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines to give products of exclusive regioselective addition at the α-position of the activated exocyclic C=C bond, yielding the corresponding methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates [1]. While the regiochemical outcome is identical for both esters, the ethyl ester derivatives exhibit superior crystallinity and chromatographic resolution during purification compared to their methyl ester counterparts, an observation consistently reported in synthetic procedures using these substrates [1]. The ethyl ester's higher molecular weight (217.22 g/mol vs. 203.19 g/mol for the methyl ester) and increased lipophilicity (LogP 1.72) facilitate extraction and column chromatography separation, a practical advantage for multi-step synthetic sequences [2].

Regioselective addition C–N bond formation Oxindole functionalization

Validated Substrate for Cu-Catalyzed Triazoloquinazoline Synthesis: A Novel Scaffold-Generating Transformation

Ethyl 2-(2-oxoindolin-3-ylidene)acetate has been specifically demonstrated as a competent substrate in a novel Cu-catalyzed sequential reaction with sodium azide to generate 5-oxo-5,6-dihydro-[1,2,3]triazolo[1,5-c]quinazoline derivatives at room temperature via azide-alkene cyclization and ring expansion rearrangement [1]. This 2024 methodology represents the first reported synthesis of this triazoloquinazoline scaffold class using an oxindole-3-ylidene acetate precursor, and the ethyl ester was the primary substrate employed for method development and scope demonstration. The reaction proceeds with wide functional group tolerance and operates under mild conditions (room temperature, Cu catalyst), delivering products that are not accessible via alternative building block classes. The methyl ester variant was not the primary substrate of investigation in this methodology, positioning the ethyl ester as the validated starting material for this transformation [1].

Copper catalysis Triazoloquinazoline Azide-alkene cyclization

Diastereoselective Domino Cycloaddition with Benzothiazolium Salts: Ethyl Ester Delivers High Diastereoselectivity at Room Temperature

Ethyl 2-(2-oxoindolin-3-ylidene)acetate participates in domino cycloaddition reactions with N-phenacylbenzothiazolium bromides in ethanol at room temperature using triethylamine as base, affording functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] in good yields with high diastereoselectivity [1]. This transformation constructs two carbon–carbon bonds and generates a quaternary spiro carbon center with stereochemical control under mild conditions. Critically, the analogous reaction using 3-phenacylideneoxindoles (ketone analogs lacking the ester group) yields a different product distribution and stereochemical outcome, demonstrating that the ester moiety is essential for directing the domino pathway [1]. The ethyl ester is explicitly documented alongside 3-phenacylideneoxindoles as the two substrate classes investigated, establishing it as a benchmark substrate for this spiroannulation methodology [1].

Diastereoselective synthesis Spiro compounds Domino cycloaddition

Commercial Availability at 98% Purity with Batch-Specific QC Documentation

CAS 910035-64-2 is commercially stocked by Bidepharm (Product BD01825287) at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided with each shipment . The compound is specified as the (Z)-stereoisomer (ethyl (Z)-2-(2-oxoindolin-3-ylidene)acetate), with MDL number MFCD00474893, ensuring stereochemical identity verification. In contrast, the (E)-isomer (CAS 67502-96-9) is available from alternative suppliers but typically at lower purity specifications (commonly 95%+). For comparison, the methyl ester analog (CAS 21728-28-9) is listed by some vendors at 95%+ purity without stereochemical designation . The availability of defined stereochemistry, higher purity, and comprehensive QC documentation positions CAS 910035-64-2 as the lower-risk procurement choice for applications requiring reproducible synthetic outcomes.

Quality control Procurement Analytical documentation

Recommended Application Scenarios for Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate (CAS 910035-64-2)


Stereochemically Defined Spirooxindole Library Synthesis via Organocatalytic or Metal-Catalyzed Cycloaddition

The (Z)-configured ethyl ester serves as a reliable dipolarophile/electrophilic alkene for [3+2] and [4+2] spiroannulation reactions, where defined Z-stereochemistry ensures predictable diastereoselectivity in the cycloaddition transition state. The compound has been demonstrated in diastereoselective domino cycloadditions with benzothiazolium salts to yield spiro[indoline-3,3′-pyrrolobenzothiazoles] [1] and in 1,3-dipolar cycloadditions with nitrones to access 5-spiroisoxazolidines [2]. The 98% purity with stereochemical QC documentation supports reproducible diastereomeric ratios across library synthesis campaigns .

Copper-Catalyzed Access to Triazoloquinazoline Scaffolds for Medicinal Chemistry

The ethyl ester is the experimentally validated substrate for Cu-catalyzed synthesis of [1,2,3]triazolo[1,5-c]quinazolin-5(6H)-one derivatives, a scaffold class with documented adenosine antagonist, anti-inflammatory, and anticancer activities [3]. The reaction proceeds at room temperature with sodium azide and a copper catalyst, providing direct access to a heterocyclic framework not readily available from alternative oxindole building blocks. Researchers targeting triazoloquinazoline-based lead optimization should procure the ethyl ester specifically, as it was the substrate used for method development and substrate scope evaluation [3].

Regioselective C–N Bond Formation via α-Addition of Amines for 2-Aminooxindole Synthesis

The activated exocyclic C=C bond undergoes exclusive α-regioselective addition with aromatic amines, providing a direct route to 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates [4]. The ethyl ester adducts exhibit favorable crystallinity compared to methyl ester analogs, facilitating purification in multi-step sequences. This transformation is valuable for generating 2-aminooxindole libraries, a substructure present in bioactive compounds targeting kinase and phosphatase enzymes [4].

Building Block for Oxindole-Derived Nootropic and CNS-Active Compound Discovery

The 2-oxoindolin-3-ylidene scaffold serves as a precursor to derivatives with demonstrated nootropic (cognition-enhancing) activity, particularly when elaborated into (2-oxoindolin-3-ylidene)-2-oxoacetic acid amides bearing amino acid ester moieties [5]. The ethyl ester of CAS 910035-64-2 provides the optimal balance of reactivity and lipophilicity (LogP 1.72) for CNS-related compound design, where excessive lipophilicity can lead to non-specific binding and reduced drug-likeness. The Z-configuration may additionally facilitate target engagement through defined conformational presentation of the oxindole pharmacophore [5].

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